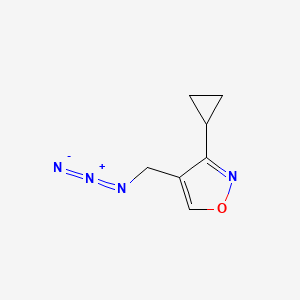
N-(isoxazol-4-yl)-2-(naphthalen-2-yloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(isoxazol-4-yl)-2-(naphthalen-2-yloxy)acetamide, also known as INA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. INA is a member of the isoxazole family of compounds and has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(isoxazol-4-yl)-2-(naphthalen-2-yloxy)acetamide is not fully understood, but it is believed to act through the inhibition of certain enzymes involved in cellular processes. N-(isoxazol-4-yl)-2-(naphthalen-2-yloxy)acetamide has been shown to inhibit the activity of several enzymes, including protein kinase C and phospholipase A2. These enzymes play important roles in cellular signaling pathways, and their inhibition by N-(isoxazol-4-yl)-2-(naphthalen-2-yloxy)acetamide may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
N-(isoxazol-4-yl)-2-(naphthalen-2-yloxy)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to induce apoptosis, or programmed cell death, in cancer cells. N-(isoxazol-4-yl)-2-(naphthalen-2-yloxy)acetamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(isoxazol-4-yl)-2-(naphthalen-2-yloxy)acetamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer growth and for developing new cancer therapies. However, there are also some limitations to using N-(isoxazol-4-yl)-2-(naphthalen-2-yloxy)acetamide in lab experiments. For example, it may have off-target effects on other cellular processes, which could complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on N-(isoxazol-4-yl)-2-(naphthalen-2-yloxy)acetamide. One area of interest is the development of new cancer therapies based on N-(isoxazol-4-yl)-2-(naphthalen-2-yloxy)acetamide. Researchers are also interested in exploring the potential of N-(isoxazol-4-yl)-2-(naphthalen-2-yloxy)acetamide for the treatment of other diseases, such as inflammatory diseases. Additionally, there is ongoing research into the mechanism of action of N-(isoxazol-4-yl)-2-(naphthalen-2-yloxy)acetamide, which could lead to a better understanding of its biochemical and physiological effects.
Synthesemethoden
The synthesis of N-(isoxazol-4-yl)-2-(naphthalen-2-yloxy)acetamide involves the reaction of 2-naphthol with 4-chloro-3-nitroisoxazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced with sodium dithionite to yield the final product, N-(isoxazol-4-yl)-2-(naphthalen-2-yloxy)acetamide. The synthesis method has been optimized to yield high purity N-(isoxazol-4-yl)-2-(naphthalen-2-yloxy)acetamide with good yields.
Wissenschaftliche Forschungsanwendungen
N-(isoxazol-4-yl)-2-(naphthalen-2-yloxy)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications. One of the most promising applications of N-(isoxazol-4-yl)-2-(naphthalen-2-yloxy)acetamide is in the study of cancer. N-(isoxazol-4-yl)-2-(naphthalen-2-yloxy)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
2-naphthalen-2-yloxy-N-(1,2-oxazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(17-13-8-16-20-9-13)10-19-14-6-5-11-3-1-2-4-12(11)7-14/h1-9H,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFNMJXADLFFKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CON=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isoxazol-4-yl)-2-(naphthalen-2-yloxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-chlorophenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2907162.png)
![2-(Bromomethyl)benzo[1,2-d:3,4-d']bis(thiazole)](/img/structure/B2907163.png)
![Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2907164.png)
![2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2907167.png)
![methyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2907170.png)


![5-[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2907176.png)



![2-[3-(4-bromophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2907182.png)